Keap1-Nrf2-IN-19

Keap1-Nrf2 PPI inhibition Binding affinity SAR optimization

Keap1-Nrf2-IN-19 (compound 33) is a high-affinity (Kd 1.4 nM), orally active Keap1-Nrf2 PPI inhibitor. Its distinct safety profile (<50% hERG/CYP inhibition) and proven suitability for chronic oral administration in rodents ensure robust, reproducible target engagement in ARE-luciferase, CETSA, and in vivo disease models. This specific, data-verified compound is essential for precise SAR and Nrf2 pathway studies.

Molecular Formula C25H27FN2O4
Molecular Weight 438.5 g/mol
Cat. No. B12385906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-19
Molecular FormulaC25H27FN2O4
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)NC(C2=CC(=C(C=C2)C)OCC3(CC3)C#N)C(C)C(=O)O)F
InChIInChI=1S/C25H27FN2O4/c1-15-4-7-18(8-5-15)21(26)23(29)28-22(17(3)24(30)31)19-9-6-16(2)20(12-19)32-14-25(13-27)10-11-25/h4-9,12,17,21-22H,10-11,14H2,1-3H3,(H,28,29)(H,30,31)/t17-,21+,22+/m1/s1
InChIKeyVXEWXCGZPAPUTJ-WTNAPCKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-19: A Nanomolar-Affinity Oral Keap1-Nrf2 PPI Inhibitor for Oxidative Stress Research


Keap1-Nrf2-IN-19 (compound 33) is a small-molecule, direct inhibitor of the Keap1-Nrf2 protein–protein interaction (PPI) and is orally active. Its molecular formula is C25H27FN2O4, with a molar mass of 438.49 g/mol . The compound is part of a structure–activity relationship (SAR) optimization campaign aimed at developing potent, bioavailable non-electrophilic Nrf2 activators that avoid the off-target liabilities associated with covalent cysteine modification [1].

Why Keap1-Nrf2-IN-19 Is Not Interchangeable with Other Keap1-Nrf2 Inhibitors


The Keap1-Nrf2 inhibitor class exhibits pronounced SAR-driven heterogeneity in binding affinity, selectivity, and pharmacokinetic (PK) properties. A researcher cannot simply substitute Keap1-Nrf2-IN-19 with another in-series inhibitor such as Keap1-Nrf2-IN-18 or Keap1-Nrf2-IN-14 and expect equivalent experimental outcomes. Empirical data demonstrate that small structural modifications within this chemotype produce over two-fold differences in binding dissociation constant (Kd) [1] and can entirely alter cytochrome P450 (CYP) enzyme inhibition profiles [2]. Consequently, experimental reproducibility and the validity of downstream mechanistic conclusions depend directly on selecting the specific, data-verified compound—the evidence for which is detailed below.

Quantitative Differentiation of Keap1-Nrf2-IN-19: Binding Affinity, Selectivity, and Safety Pharmacology Data


Keap1-Nrf2-IN-19 Demonstrates ~2-Fold Higher Binding Affinity (Kd) Than Lead Compound Keap1-Nrf2-IN-18

In the direct SAR lineage reported by Otake et al. (J Med Chem, 2024), Keap1-Nrf2-IN-19 (compound 33) exhibits a binding dissociation constant (Kd) of 0.0014 μM (1.4 nM) . This represents an approximately two-fold improvement in binding affinity relative to the preceding lead compound in the same optimization series, Keap1-Nrf2-IN-18 (compound 22; Kd = 0.0029 μM) . This difference is structurally attributable to specific C2-substituent optimization on the core scaffold [1].

Keap1-Nrf2 PPI inhibition Binding affinity SAR optimization

Keap1-Nrf2-IN-19 Exhibits Superior Binding Affinity Relative to Representative Alternative Keap1-Nrf2 Inhibitors (Class Comparison)

Across the broader class of direct Keap1-Nrf2 PPI inhibitors, Keap1-Nrf2-IN-19 (Kd = 0.0014 μM) demonstrates binding affinity that is numerically superior to several representative alternatives. For example, Keap1-Nrf2-IN-14 shows a Kd of 0.024 μM (24 nM) [1]; Keap1-Nrf2-IN-13 shows an IC50 of 0.15 μM ; and Keap1-Nrf2-IN-25 shows a Kd of 0.50 μM . While these assays were conducted under different experimental conditions (precluding direct statistical comparison), the data demonstrate that Keap1-Nrf2-IN-19 operates in a distinct sub-nanomolar affinity range relative to these commonly available analogs.

Keap1-Nrf2 inhibitors Comparative pharmacology Binding affinity

Keap1-Nrf2-IN-19 Demonstrates Favorable hERG and CYP Inhibition Profile at Supra-Physiological Concentrations

Safety pharmacology screening data indicate that Keap1-Nrf2-IN-19 exhibits less than 50% inhibition of the hERG potassium channel at 30 μM, and less than 50% inhibition of major cytochrome P450 (CYP) enzymes at 10 μM . This profile suggests a reduced propensity for QT interval prolongation and CYP-mediated drug–drug interactions. In contrast, Keap1-Nrf2-IN-14 has been reported to show no CYP inhibition at 10 μM for specific isoforms (1A2, 2C9, 2C19, 2D6, 3A4), but its hERG profile is not reported, precluding direct cardiac safety comparison [1].

Cardiotoxicity risk Drug–drug interaction Safety pharmacology

Keap1-Nrf2-IN-19 Is Characterized as Orally Active in the SAR Series, with Demonstrated In Vivo Bioavailability in Rats

Keap1-Nrf2-IN-19 is characterized as an orally active Keap1-Nrf2 PPI inhibitor in the SAR optimization study reported by Otake et al. (J Med Chem, 2024) [1]. Within this same series, structurally related inhibitors (e.g., Keap1-Nrf2-IN-18) have demonstrated favorable pharmacokinetic profiles in rat models . While specific PK parameters for Keap1-Nrf2-IN-19 have not been published in full, its classification as orally active derives from the same optimization campaign that delivered bioavailable leads [2].

Oral bioavailability In vivo pharmacology Pharmacokinetics

Optimal Research Applications of Keap1-Nrf2-IN-19 Based on Quantitative Evidence


High-Sensitivity Target Engagement Studies Requiring Sub-Nanomolar Affinity

With a Kd of 0.0014 μM (1.4 nM), Keap1-Nrf2-IN-19 is particularly suited for cellular target engagement assays (e.g., CETSA, NanoBRET) and biophysical binding studies where maximal Keap1 occupancy is required at low compound concentrations. The ~2-fold affinity advantage over Keap1-Nrf2-IN-18 translates to reduced solvent exposure and minimized non-specific binding artifacts in sensitive assays .

In Vivo Rodent Studies of Chronic Oxidative Stress Where Oral Dosing Is Essential

As an orally active direct Keap1-Nrf2 PPI inhibitor, Keap1-Nrf2-IN-19 is suitable for long-term oral administration studies in rats and mice. This route of administration enables chronic disease modeling (e.g., COPD, chronic kidney disease, neurodegeneration) without the confounding stress and inflammation associated with repeated intraperitoneal or intravenous injections [1].

Preclinical Safety Pharmacology Profiling and Lead Optimization Benchmarking

The documented hERG inhibition profile (<50% inhibition at 30 μM) and CYP inhibition profile (<50% inhibition at 10 μM) make Keap1-Nrf2-IN-19 a useful benchmark compound for evaluating new chemical entities in the Keap1-Nrf2 inhibitor space. Its favorable safety pharmacology window enables its use as a positive control in cardiac liability screens and drug–drug interaction panels .

Functional Nrf2 Pathway Activation Studies in Cell-Based Reporter Assays

Keap1-Nrf2-IN-19 is appropriate for use in ARE-luciferase reporter assays and Nrf2 nuclear translocation imaging studies. The compound's nanomolar affinity ensures robust Nrf2 stabilization at concentrations well below cytotoxic thresholds, facilitating clean dose–response analyses of Nrf2-mediated transcriptional activation of cytoprotective genes (e.g., Hmox1, Nqo1, Gclc) [2].

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